molecular formula C14H20BNO3 B590770 2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1346707-95-6

2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B590770
CAS RN: 1346707-95-6
M. Wt: 261.128
InChI Key: QGITZZUHNXEWIV-UHFFFAOYSA-N
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Description

“2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the CAS Number: 1346707-95-6. It has a molecular weight of 261.13 and its linear formula is C14H20BNO3 . The compound is typically stored in an inert atmosphere and under -20°C . It is a liquid in physical form .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is characterized by the presence of a pyridine ring attached to a cyclopropoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The InChI Key for this compound is QGITZZUHNXEWIV-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not available, compounds with similar structures are often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 261.12 . The compound has a high GI absorption and is BBB permeant. It is a substrate for P-gp and an inhibitor for CYP2D6 . The compound is soluble with a solubility of 0.166 mg/ml .

Scientific Research Applications

  • Bifunctional Building Block in Combinatorial Chemistry : A study explored the structural and chemical properties of a pyridin-2-ylboron derivative, which is structurally similar to the compound . This research highlighted its role in combinatorial chemistry due to its bifunctional nature and the observed differences in chemical reactivity and stability compared to its regioisomer (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).

  • Boric Acid Ester Intermediates with Benzene Rings : Another study focused on boric acid ester intermediates, which are key components in the synthesis of various compounds. The research detailed the synthesis process, structural confirmation using various spectroscopic methods, and a comparison of molecular structures using density functional theory (DFT) (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

  • Synthesis and Characterization in Organic Chemistry : The synthesis and characterization of derivatives of this compound, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, were examined. This research provided insights into the use of these compounds in organic chemistry, highlighting their utility in various synthetic applications (Liao, Liu, Wang, & Zhou, 2022).

  • Optimized Synthesis for Medicinal Chemistry : A paper discussed the optimized synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines, which are important in medicinal chemistry. The study demonstrated the applicability of similar boronic ester compounds in high throughput chemistry and large-scale synthesis of medicinally significant compounds (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).

  • Application in Electronics and Material Science : Compounds containing the 1,3,2-dioxaborolan-2-yl group have been explored for their potential applications in electronics and material science, such as in the synthesis of deeply colored polymers and luminescent materials. These applications highlight the compound's relevance in advanced material development (Welterlich, Charov, & Tieke, 2012).

  • Anion Acceptors in Battery Technology : A study explored the use of boron-based anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries, demonstrating the compound's potential in advanced battery technology (Kucuk & Abe, 2020).

  • Synthesis of Bioactive Compounds : Research has been conducted on the synthesis of bioactive compounds using derivatives of this compound, highlighting its importance in the development of new pharmaceuticals and agrochemicals (Tian, Song, Wang, & Liu, 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-cyclopropyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-8-16-12(9-10)17-11-5-6-11/h7-9,11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGITZZUHNXEWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678215
Record name 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346707-95-6
Record name 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346707-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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